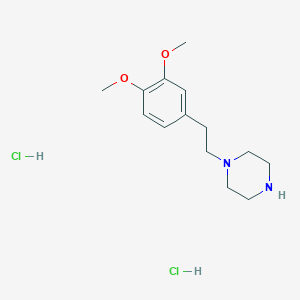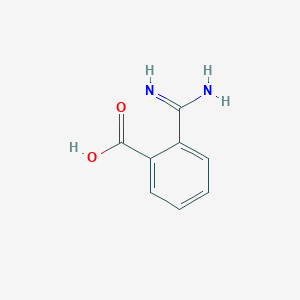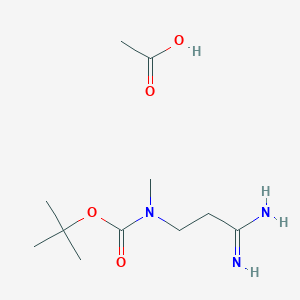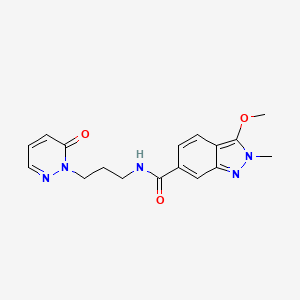
3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide is a synthetic molecule with potential applications in various scientific fields including chemistry, biology, and medicine. Its complex structure suggests a multifaceted mode of action and potential interactions with various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize 3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide, starting materials such as 3-methoxy-2-methyl-2H-indazole and 6-oxopyridazine derivatives are required. The synthetic route involves a series of condensation reactions, amidation processes, and functional group modifications under controlled conditions such as specific pH, temperature, and catalysts to yield the desired compound.
Industrial Production Methods: : Scaling the synthesis of this compound for industrial purposes involves optimizing reaction conditions to maximize yield and purity. This could involve the use of flow chemistry techniques, continuous reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions including:
Oxidation: : Adding oxidizing agents can alter the functional groups within the molecule, potentially forming new derivatives.
Reduction: : Reducing agents can modify double bonds or carbonyl groups within the structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents to the indazole or pyridazine rings.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions would be tailored to each specific transformation.
Major Products Formed: : The products of these reactions will depend on the specific reagents and conditions used but may include various modified indazole or pyridazine derivatives with altered pharmacological properties.
Scientific Research Applications
3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide has broad applications in scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : As a probe for studying biochemical pathways and molecular interactions.
Medicine: : Potential therapeutic applications due to its interaction with specific molecular targets.
Industry: : Could be used in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Likely interacts with specific proteins, enzymes, or receptors within biological systems, modulating their activity.
Pathways Involved: : May influence pathways involved in cell signaling, metabolic processes, or genetic regulation.
Comparison with Similar Compounds
Comparing 3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide with other similar compounds such as those containing indazole or pyridazine cores, highlights its unique properties due to the specific functional groups and substitutions present in its structure.
Similar Compounds: : Indazole derivatives, pyridazine derivatives, other heterocyclic compounds with amide functionalities.
Uniqueness: : The presence of both indazole and pyridazine rings in a single molecule, combined with specific substituents, gives it unique pharmacological and chemical properties.
This compound's comprehensive profile underscores its potential and versatility in various scientific disciplines.
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-17(25-2)13-7-6-12(11-14(13)20-21)16(24)18-8-4-10-22-15(23)5-3-9-19-22/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCFJNOAZMIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCN3C(=O)C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
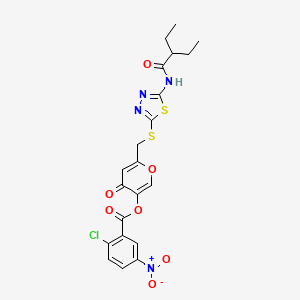
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2537922.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
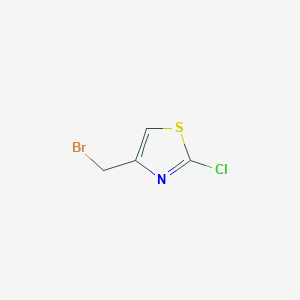
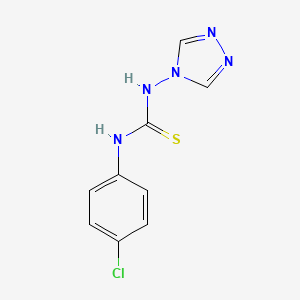
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

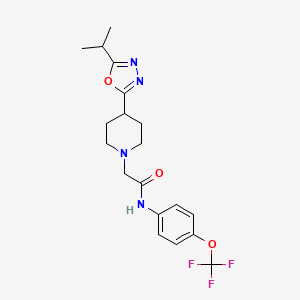
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2537936.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
